2-cyano-N-(2,6-dimethylphenyl)acetamide
Overview
Description
2-Cyano-N-(2,6-dimethylphenyl)acetamide is a compound that is not directly mentioned in the provided abstracts. However, similar compounds with cyano and acetamide groups have been synthesized and studied for their potential applications, particularly in the field of medicinal chemistry. These compounds often serve as intermediates for the synthesis of various heterocyclic systems, which are of interest due to their biological activities, including anticancer properties .
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of an appropriate phenol or aniline derivative with a cyanoacetamide under specific conditions. For instance, ethyl 2-(2-isopropylphenoxy) acetic acid was stirred with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU to yield N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide . Similarly, the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate produced 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, which was then used to synthesize various heterocyclic derivatives . These methods demonstrate the versatility of cyanoacetamide derivatives in heterocyclic synthesis.
Molecular Structure Analysis
The molecular structure of these compounds is often elucidated using spectroscopic techniques such as HNMR and LC-MS, and in some cases, crystallography. For example, the crystal structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was determined to be in the orthorhombic crystal system with specific unit cell parameters, and the structure exhibits intermolecular hydrogen bonds . These structural analyses are crucial for understanding the properties and reactivity of the compounds.
Chemical Reactions Analysis
Cyanoacetamide derivatives participate in a variety of chemical reactions, leading to the formation of diverse heterocyclic compounds. The reactions can involve regioselective attack, cyclization, and condensation reactions, as seen in the synthesis of polyfunctionally substituted heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide . The reactivity of these compounds is influenced by the presence of the cyano and acetamide functional groups, which can act as reactive sites for further transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyanoacetamide derivatives are influenced by their molecular structure. The presence of substituents on the phenyl ring, such as sulfamoyl or fluoro and cyano groups , can significantly affect the compound's reactivity and physical properties. These properties are important for the compound's potential applications in drug design and synthesis of novel materials.
Scientific Research Applications
1. Molecular Structure and Properties
2-Cyano-N-(2,6-Dimethylphenyl)acetamide and related compounds have been extensively studied for their molecular structures. For instance, studies have reported on the molecular conformation and crystallization of closely related acetanilides, noting differences in bond parameters and hydrogen bonding which are fundamental in understanding their chemical properties and potential applications (Gowda, Svoboda, & Fuess, 2007).
2. Biological and Pharmacological Potential
Research has explored the biological screening of derivatives of N-(2,6-dimethylphenyl)acetamide, such as T2288 sulfonamides, for antibacterial, antifungal, and anthelmintic activity. Some derivatives have shown significant activities in these areas. Additionally, molecular docking studies revealed binding energy correlations with in vitro data, suggesting potential for drug development (Khan, Sreenivasa, Govindaiah, & Chandramohan, 2019).
3. Pharmaceutical Applications
The compound's derivatives have shown promise in pharmaceutical applications. For example, studies on N-(2,6-dimethylphenyl)-2-(2-oxo-1-pyrrolidinyl)acetamide (DM-9384) indicate its potential in improving learning and memory in rat models, suggesting its possible use as a cognitive enhancer (Sakurai, Ojima, Yamasaki, Kojima, & Akashi, 1989).
4. Chemical Synthesis and Production
The synthesis processes of derivatives like T2288 from bench synthesis to pilot production have been detailed, providing insights into the manufacturing processes of these compounds. This research is crucial for scaling up production for potential commercial applications (Guillaume, Cuypers, Vervest, Smaele, & Leurs, 2003).
Safety And Hazards
properties
IUPAC Name |
2-cyano-N-(2,6-dimethylphenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-8-4-3-5-9(2)11(8)13-10(14)6-7-12/h3-5H,6H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIUNSIQTGADORL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20368331 | |
Record name | 2-cyano-N-(2,6-dimethylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20368331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-N-(2,6-dimethylphenyl)acetamide | |
CAS RN |
53984-98-8 | |
Record name | 2-cyano-N-(2,6-dimethylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20368331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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